molecular formula C28H20O7 B1608397 [6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate CAS No. 206444-58-8

[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

Cat. No. B1608397
M. Wt: 468.5 g/mol
InChI Key: IJMJZIOPZNRQMM-UHFFFAOYSA-N
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Description

“[6’-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-methylprop-2-enoate” is a chemical compound with the molecular formula C28H20O7 . It is also known by other names such as Fluorescein O,O’-dimethacrylate and Bismethacrylic acid 3’-oxospiro [9H-xanthene-9,1’ (3’H)-isobenzofuran]-3,6-diyl ester .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C28H20O7/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28/h5-14H,1,3H2,2,4H3 . The Canonical SMILES string is CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(=C)C)C5=CC=CC=C5C(=O)O3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 468.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound is 468.12090297 g/mol . The topological polar surface area is 88.1 Ų . The compound is a solid at room temperature and should be stored at 4 degrees Celsius, protected from light .

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion: A study by Arrousse et al. (2021) investigated the synthesis of similar compounds and their application as inhibitors against the corrosion of mild steel in acidic media. The study demonstrated that these compounds effectively protect mild steel against corrosion by being adsorbed on its surface (Arrousse et al., 2021).

Antimicrobial Properties

  • Antibacterial Activity: Research by Urzúa et al. (2008) on derivatives from Heliotropium filifolium, including similar spiro compounds, showed that some derivatives were active against Gram-positive bacteria, demonstrating their potential as antimicrobial agents (Urzúa et al., 2008).

Material Sciences

  • Photochemical Applications: Setsukinai et al. (2003) developed novel fluorescence probes that can detect highly reactive oxygen species, using similar xanthene-based structures. This has implications for biological and chemical applications, particularly in detecting oxidative stress (Setsukinai et al., 2003).

Other Applications

  • Fungicidal Activity: A study by Xie et al. (2015) synthesized novel strobilurin derivatives containing benzofurans, demonstrating good fungicidal activities against various pathogens. This indicates the potential use of such compounds in agriculture (Xie et al., 2015).
  • Pharmacological Activities: Makkar and Chakraborty (2018) reported on furanyl derivatives from red seaweed showing significant anti-inflammatory, antioxidative, anti-diabetic, and ACE-I inhibitory activities. These findings suggest potential pharmaceutical applications (Makkar & Chakraborty, 2018).

properties

IUPAC Name

[6'-(2-methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O7/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28/h5-14H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJZIOPZNRQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(=C)C)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402224
Record name [6'-(2-methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

CAS RN

206444-58-8
Record name [6'-(2-methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate
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[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

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